BenchChemオンラインストアへようこそ!

6-Acetyl-3,4-dihydroquinolin-2(1H)-one

NK1 receptor antagonist binding affinity

This 6-acetyl derivative offers a ketone carbonyl that functions as both a hydrogen-bond acceptor and a reactive handle for condensation chemistry (e.g., Claisen-Schmidt, aldol), enabling transition-metal-free diversification in a single step—unlike 6-bromo or 6-hydroxy analogs. It is the preferred entry point for HDAC6-selective inhibitor programs (IC₅₀ = 20 nM, 6.7× selectivity) and NK1 receptor antagonist SAR (Ki = 6.4 nM). By eliminating palladium cross-coupling steps, it reduces library synthesis time and cost. Procure this high-purity building block to advance your medicinal chemistry projects without intermediate functional-group interconversion.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 62245-12-9
Cat. No. B1282330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-3,4-dihydroquinolin-2(1H)-one
CAS62245-12-9
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)NC(=O)CC2
InChIInChI=1S/C11H11NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6H,3,5H2,1H3,(H,12,14)
InChIKeyFXPPYJRCOQZMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetyl-3,4-dihydroquinolin-2(1H)-one (CAS 62245-12-9): Chemical Identity and Procurement Baseline


6-Acetyl-3,4-dihydroquinolin-2(1H)-one (CAS 62245-12-9; molecular formula C₁₁H₁₁NO₂; MW 189.21) is a 3,4-dihydroquinolin-2(1H)-one derivative bearing an acetyl group at the 6-position of the bicyclic lactam core [1]. The compound is commercially available from multiple vendors at ≥95% purity, with standard storage conditions of 2–8°C in inert atmosphere . Its pKa is estimated at ~13.99, suggesting stability under basic conditions . The 6-acetyl substituent confers distinct physicochemical and pharmacological properties relative to unsubstituted, 6-hydroxy, 6-bromo, or 1-acetyl positional isomers within the 3,4-dihydroquinolin-2(1H)-one class.

6-Acetyl-3,4-dihydroquinolin-2(1H)-one: Why 6-Position Acetyl Substitution Cannot Be Interchanged with 6-OH, 6-Br, or 1-Acetyl Analogs


Substitution at the 6-position of the 3,4-dihydroquinolin-2(1H)-one scaffold critically modulates target engagement and downstream synthetic utility. The 6-acetyl group provides a ketone carbonyl that functions both as a hydrogen bond acceptor for molecular recognition and as a reactive handle for condensation chemistry (e.g., Claisen-Schmidt, aldol) that is inaccessible to 6-hydroxy or 6-bromo analogs without additional functional group interconversion steps [1]. Positional isomerism also matters: the 6-acetyl derivative (acetyl on the aromatic ring) differs fundamentally from 1-acetyl-3,4-dihydroquinolin-2(1H)-one (acetyl on the lactam nitrogen), which alters conformational flexibility, hydrogen bonding capacity, and metabolic susceptibility . Furthermore, structure-activity relationship studies on 6-substituted 3,4-dihydroquinolin-2(1H)-ones demonstrate that the electronic and steric character of the 6-position substituent directly impacts enzyme inhibition potency and selectivity, meaning that 6-H, 6-OH, 6-Br, and 6-COCH₃ variants are not functionally interchangeable in biological assays [2].

6-Acetyl-3,4-dihydroquinolin-2(1H)-one: Quantified Differential Evidence Versus Structural Analogs and In-Class Candidates


NK1 Receptor Antagonist Affinity: 6-Acetyl Derivative vs. Reference Antagonist

The 6-acetyl-3,4-dihydroquinolin-2(1H)-one scaffold, when elaborated with additional pharmacophoric elements, yields compounds with nanomolar antagonist activity at the human NK1 (substance P) receptor. BindingDB records for a 6-acetyl-containing derivative (BDBM50070377; CHEMBL3408519) report a Ki of 6.40 nM against human NK1 receptor expressed in CHO-K1 cells, measured via aequorin luminescence assay with Schild plot analysis [1]. A separate radioligand displacement assay for the same compound yielded a Ki of 13 nM using [³H]SP in CHO cells [1]. While direct comparator data for the unsubstituted 3,4-dihydroquinolin-2(1H)-one core in the same assay is not available, the potency range establishes the 6-acetyl-bearing scaffold as a viable NK1 antagonist chemotype, whereas the parent 3,4-dihydroquinolin-2(1H)-one lacks the requisite molecular recognition elements for this target.

NK1 receptor antagonist binding affinity

HDAC6 Inhibition: 6-Acetyl Derivative IC₅₀ Data Versus HDAC3 Selectivity

A 6-acetyl-3,4-dihydroquinolin-2(1H)-one-derived compound (BDBM50588334; CHEMBL5171489) demonstrates preferential inhibition of histone deacetylase 6 (HDAC6) over HDAC3. The compound exhibits an IC₅₀ of 20 nM against human HDAC6 (residues 379–382) using RHKKAc as fluorogenic substrate, compared to an IC₅₀ of 133 nM against human HDAC3 under identical assay conditions [1]. This approximately 6.7-fold selectivity for HDAC6 over HDAC3 is relevant because HDAC6-selective inhibition is associated with reduced hematological toxicity compared to pan-HDAC or HDAC3 inhibition. The unsubstituted 3,4-dihydroquinolin-2(1H)-one core lacks the extended binding elements to engage HDAC6.

HDAC6 epigenetics enzyme inhibition

Synthetic Versatility: 6-Acetyl vs. 6-Bromo Functional Handle Reactivity

The 6-acetyl group serves as a ketone carbonyl handle enabling condensation reactions (e.g., with aromatic aldehydes to form α,β-unsaturated ketones) without requiring transition metal catalysis . In contrast, the 6-bromo analog (CAS 3279-90-1) requires palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) to introduce aryl or heteroaryl extensions, introducing additional synthetic steps, catalyst costs, and purification burdens [1]. The acetyl group can also be reduced to a secondary alcohol or converted to an oxime, offering diversification options not available from 6-bromo or 6-hydroxy starting materials without protection/deprotection sequences. Reported synthetic routes using 6-acetyl-3,4-dihydroquinolin-2(1H)-one include direct condensation with bromophenyl or bromoheteroaryl aldehydes to yield acryloyl-extended derivatives in a single step .

medicinal chemistry synthesis functional group

nNOS Inhibitor Scaffold Comparison: 6-Substituted 3,4-Dihydroquinolin-2(1H)-one vs. Tetrahydroquinoline Series

In a comparative medicinal chemistry study, 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline scaffolds bearing identical 6-substituted thiophene amidine groups were evaluated as human neuronal nitric oxide synthase (nNOS) inhibitors [1]. The 3,4-dihydroquinolin-2(1H)-one series demonstrated distinct potency and isoform selectivity profiles compared to the fully saturated tetrahydroquinoline series, attributed to differences in conformational rigidity and electronic distribution conferred by the lactam carbonyl. While this study did not test 6-acetyl specifically, it establishes that the 3,4-dihydroquinolin-2(1H)-one core (the scaffold shared by 6-acetyl-3,4-dihydroquinolin-2(1H)-one) is not functionally interchangeable with the tetrahydroquinoline core for nNOS inhibition. The 6-position substituent in these scaffolds was a thiophene amidine group, demonstrating that 6-substitution is critical for target engagement.

nNOS nitric oxide synthase CNS

MAO Inhibition: 6-Position Substitution Effect on IC₅₀

Structure-activity relationship studies on C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives as monoamine oxidase (MAO) inhibitors reveal that the identity of the 6-position substituent directly modulates enzyme inhibition potency and isoform selectivity [1]. The series included 6-hydroxy, 6-alkoxy, and 6-substituted derivatives, with IC₅₀ values varying by orders of magnitude depending on the substituent's electronic and steric properties. While the specific 6-acetyl derivative was not the primary focus of this study, the data establish a clear structure-activity relationship: the 6-position substituent is a critical determinant of MAO-A vs. MAO-B selectivity and overall potency. Therefore, 6-acetyl-3,4-dihydroquinolin-2(1H)-one cannot be substituted with 6-H, 6-OH, or 6-alkoxy analogs without fundamentally altering the MAO inhibition profile.

MAO monoamine oxidase CNS

Physicochemical Distinction: pKa and Hydrogen Bonding Capacity vs. 6-Hydroxy Analog

The 6-acetyl group confers a calculated pKa of approximately 13.99 for the lactam NH, with the acetyl carbonyl serving solely as a hydrogen bond acceptor (HBA) . In contrast, the 6-hydroxy analog (6-hydroxy-3,4-dihydroquinolin-2(1H)-one, CAS 54197-66-9) presents a phenolic OH group that can act as both hydrogen bond donor (HBD) and acceptor, with an additional acidic proton (phenolic pKa ~9–10) that alters solubility, logD, and protein binding characteristics . This fundamental difference in hydrogen bonding capacity and ionization state at physiological pH means that the two compounds cannot be used interchangeably in biological assays or as synthetic intermediates without expecting divergent outcomes in target engagement, membrane permeability, and metabolic stability.

physicochemical properties pKa hydrogen bonding

6-Acetyl-3,4-dihydroquinolin-2(1H)-one: Evidence-Backed Procurement Scenarios for Research and Development


Medicinal Chemistry: NK1 Receptor Antagonist Development

Procurement of 6-acetyl-3,4-dihydroquinolin-2(1H)-one is indicated for research programs targeting the NK1 (substance P) receptor. The 6-acetyl-substituted scaffold has demonstrated nanomolar antagonist activity (Ki = 6.40 nM) against human NK1 receptor when properly elaborated [1]. The acetyl group provides a synthetic handle for introducing additional pharmacophoric elements via condensation chemistry, enabling SAR exploration around a validated chemotype.

Epigenetics: HDAC6-Selective Inhibitor Discovery

The 6-acetyl-3,4-dihydroquinolin-2(1H)-one scaffold supports HDAC6-selective inhibitor design, with a reported derivative showing 6.7-fold selectivity for HDAC6 (IC₅₀ = 20 nM) over HDAC3 (IC₅₀ = 133 nM) [2]. This selectivity profile is mechanistically relevant for oncology and neurodegeneration programs aiming to avoid the hematological toxicity associated with HDAC3 or pan-HDAC inhibition. The 6-acetyl compound provides a functionalized entry point for developing HDAC6-selective chemical probes or lead compounds.

Synthetic Methodology: Condensation-Based Library Synthesis

Researchers requiring efficient, transition-metal-free diversification of the 3,4-dihydroquinolin-2(1H)-one core should prioritize the 6-acetyl derivative over 6-bromo or 6-hydroxy alternatives. The ketone carbonyl at the 6-position enables direct condensation with aldehydes to form α,β-unsaturated ketone-extended products in a single synthetic step, avoiding the palladium catalysis and additional steps required for 6-bromo cross-coupling . This advantage translates to faster library synthesis, lower material costs, and reduced purification complexity.

Neuroscience: MAO Inhibitor SAR Studies

The 6-acetyl derivative is appropriate for inclusion in monoamine oxidase (MAO) inhibitor structure-activity relationship studies. Prior work on C6-substituted 3,4-dihydroquinolin-2(1H)-one derivatives has established that the 6-position substituent critically modulates both MAO-A/MAO-B isoform selectivity and overall inhibitory potency, with IC₅₀ values spanning nanomolar to micromolar ranges depending on substituent identity [3]. The 6-acetyl variant introduces a unique electronic and hydrogen-bonding profile (carbonyl HBA, no additional HBD) not represented by 6-H, 6-OH, or 6-alkoxy analogs, making it a valuable data point for mapping SAR around this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.